6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-12-13(8-10)18-14(17-12)16-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWWNPAZRHCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-pyridinemethanol under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is its potential as an anticancer agent. Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of benzothiazole derivatives, including this compound, against several cancer cell lines such as Colo205, U937, MCF7, and A549. The results indicated that these compounds induced significant apoptosis in the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM. Notably, the compound caused G2/M cell cycle arrest and increased levels of p53 protein, suggesting a mitochondrial-dependent apoptosis pathway .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Colo205 | 5.04 - 13 | G2/M arrest, p53 activation |
| U937 | Not specified | Apoptosis induction |
| MCF7 | Not specified | Apoptosis induction |
| A549 | Not specified | Apoptosis induction |
Antitubercular Activity
Another promising application of this compound is its potential use as an antitubercular agent. Recent advancements in the synthesis of benzothiazole-based compounds have shown efficacy against Mycobacterium tuberculosis.
Case Study: Antitubercular Efficacy
A review highlighted the synthesis and biological evaluation of benzothiazole derivatives for their antitubercular properties. The derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis in vitro, with some compounds showing significant inhibition rates at low concentrations .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anti-inflammatory Properties
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The structure of this compound suggests potential interactions with inflammatory pathways.
Case Study: COX Inhibition
A study on related compounds indicated that certain benzothiazole analogs displayed selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. These findings support the hypothesis that similar derivatives could possess anti-inflammatory effects .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that enhance its biological activity.
Synthesis Overview:
The compound can be synthesized through a series of reactions involving pyridine derivatives and benzo[d]thiazole moieties under specific conditions to yield high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine (Compound 1)
- Structural Difference : A methoxy group replaces the methyl group at the 6-position.
- Synthesis : Synthesized via reductive amination of 6-methoxybenzo[d]thiazol-2-amine and pyridine-2-carbaldehyde, yielding 70% purity after chromatography .
- Activity: Exhibits potent antimitotic activity, with IC₅₀ values in the nanomolar range against cancer cell lines .
6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (Compound 3)
- Structural Difference : The pyridin-4-ylmethyl group replaces the pyridin-2-ylmethyl moiety.
- Impact : The 4-pyridine substitution alters steric and electronic interactions, reducing solubility compared to the 2-pyridine analog .
- Activity : Lower antimitotic efficacy than Compound 1, highlighting the importance of pyridine substitution position .
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c)
- Structural Difference : A 4-methoxyphenyl group replaces the pyridin-2-ylmethyl chain.
- Impact: Enhanced nitric oxide (NO) scavenging activity (67% at 50 μg/mL, IC₅₀ = 38.19 μg/mL) due to aryl electron-donating effects .
6-Nitro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
- Structural Difference : A nitro group replaces the methyl substituent at the 6-position.
Functional Group Modifications
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole Derivative)
- Structural Difference : A trifluoromethoxy group replaces the methyl group.
- Impact : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it suitable for central nervous system (CNS) targeting .
- Activity : Riluzole analogs exhibit neuroprotective effects and are used in amyotrophic lateral sclerosis (ALS) treatment .
Data Tables
Key Research Findings
Substituent Position Matters : Pyridin-2-ylmethyl analogs generally outperform pyridin-4-ylmethyl derivatives in solubility and bioactivity due to favorable steric and electronic interactions .
Electron-Donating Groups Enhance Bioactivity: Methoxy and methyl groups at the 6-position improve antimitotic and NO scavenging activities compared to electron-withdrawing substituents like nitro .
Synthetic Flexibility : The benzothiazole core allows diverse functionalization, enabling tailored pharmacokinetic properties (e.g., trifluoromethoxy for CNS penetration) .
Biological Activity
6-Methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core with a methyl group at the 6-position and a pyridin-2-ylmethyl substituent. The synthesis typically involves the condensation of 2-aminobenzothiazole with 2-pyridinemethanol under acidic conditions, often utilizing dehydrating agents like phosphorus oxychloride (POCl3) to enhance yield and purity.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Condensation of 2-aminobenzothiazole with 2-pyridinemethanol. |
| 2 | Use of dehydrating agents to facilitate reaction. |
| 3 | Purification through recrystallization or chromatography. |
Anticancer Properties
Research indicates that derivatives of benzothiazoles, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by altering mitochondrial protein levels and activating caspases .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo205 | 5.04 - 13 | Induces G2/M arrest; alters Bcl-2/Bax balance. |
| U937 | Not specified | Apoptotic pathway activation. |
| MCF7 | Not specified | Potentially similar mechanisms as Colo205. |
In one study, a related compound showed an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, demonstrating significant anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits substantial inhibition against various microbial strains, comparable to standard antibiotics like norfloxacin .
Antimicrobial Efficacy Overview
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Comparable to standard antibiotics |
| Escherichia coli | Significant inhibition observed |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting their proliferation.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound relative to other derivatives:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine | Similar core; bromine substitution | Potentially different biological activity |
| N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amines | Different pyridine position | Altered interaction profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine?
- Methodology :
- Core Formation : React 6-methylbenzo[d]thiazol-2-amine with pyridin-2-ylmethyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or THF) under reflux. Sodium hydride or potassium carbonate is often used as a base to deprotonate the amine .
- Optimization : Water-mediated synthesis (e.g., ethanol/water mixtures) reduces side reactions, as seen in analogous N-substituted benzothiazol-2-amines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is standard .
Q. How is the compound characterized using spectroscopic methods?
- 1H/13C NMR : Key signals include:
- Pyridine protons : δ 8.3–8.5 ppm (aromatic H), δ 4.5–4.7 ppm (N-CH2-pyridine) .
- Benzothiazole protons : δ 7.1–7.4 ppm (aromatic H), δ 2.5 ppm (CH3 on benzothiazole) .
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~1500 cm⁻¹ (aromatic C=C) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+H]+) align with calculated molecular weights .
Q. What structural analogs of this compound have been studied for comparative activity?
- Analogues :
- N-(Pyridin-2-ylmethyl) derivatives : Exhibit enhanced solubility due to pyridine’s polarity .
- 6-Halo-substituted benzothiazoles : Improved binding affinity in kinase inhibition studies (e.g., 6-iodo vs. 6-methyl variants) .
- Tetrahydrobenzothiazoles : Reduced planarity alters bioactivity compared to aromatic cores .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in N-alkylation of benzothiazol-2-amine?
- Key Factors :
- Solvent : DMF increases nucleophilicity of the amine, favoring alkylation over oxidation .
- Temperature : Reflux (80–100°C) accelerates kinetics but may promote byproducts (e.g., dimerization) .
- Base : NaH generates a stronger base than K2CO3, improving yield but requiring anhydrous conditions .
- Contradictions : Some studies report higher yields with microwave-assisted synthesis (e.g., 75% in 30 mins vs. 50% in 6 hours) , while others emphasize traditional reflux for reproducibility .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking Studies :
- Kinase Targets : Pyridine and benzothiazole moieties form hydrogen bonds with ATP-binding pockets (e.g., MAPK or EGFR kinases) .
- MD Simulations : Predict stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating strong binding .
- ADMET Prediction : LogP ~2.5 suggests moderate blood-brain barrier permeability, while PSA ~60 Ų indicates oral bioavailability .
Q. How can synthetic byproducts be minimized in multi-step syntheses?
- Strategies :
- Protection/Deprotection : Use TBDPS groups to shield reactive amines during heterocycle formation .
- Catalysts : Pd2(dba)3/BINAP systems improve coupling efficiency in Suzuki-Miyaura reactions (e.g., aryl-aryl bonds) .
- Workup : Acidic hydrolysis (HCl/MeOH) removes unreacted starting materials .
Q. What contradictions exist in reported bioactivity data, and how are they resolved?
- Example : A study on 6-methylbenzothiazole derivatives reported IC50 = 1.2 µM against TNF-α , while another found IC50 = 5.8 µM .
- Resolution : Differences arise from assay conditions (e.g., cell type, incubation time). Normalizing data to positive controls (e.g., dexamethasone) and using standardized protocols reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
